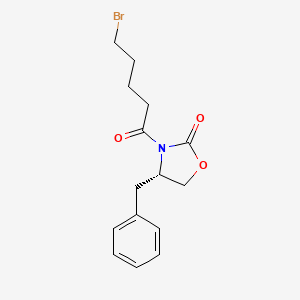

(S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one

Beschreibung

(S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative with a molecular formula of C₁₅H₁₈BrNO₃ and a molar mass of 340.21 g/mol . Its structure features an (S)-configured benzyl group at the 4-position and a 5-bromopentanoyl moiety at the 3-position of the oxazolidinone ring. The bromine atom in the pentanoyl chain serves as a reactive handle for further functionalization, making this compound valuable in asymmetric synthesis and pharmaceutical intermediates. It is stored at -20°C to preserve stability, indicating sensitivity to thermal or hydrolytic degradation .

Eigenschaften

IUPAC Name |

(4S)-4-benzyl-3-(5-bromopentanoyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO3/c16-9-5-4-8-14(18)17-13(11-20-15(17)19)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQYSKNJBAVITI-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CCCCBr)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)C(=O)CCCCBr)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447455 | |

| Record name | 2-Oxazolidinone, 3-(5-bromo-1-oxopentyl)-4-(phenylmethyl)-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156699-37-5 | |

| Record name | 2-Oxazolidinone, 3-(5-bromo-1-oxopentyl)-4-(phenylmethyl)-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Route Overview

The synthesis of (S)-4-benzyl-3-(5-bromopentanoyl)oxazolidin-2-one generally follows three key stages:

1.1 Formation of the Oxazolidinone Ring

The oxazolidinone ring is typically formed by cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions. This step creates the five-membered heterocyclic ring containing nitrogen and oxygen atoms essential for the oxazolidinone structure.1.2 Introduction of the Brominated Pentyl Side Chain

The brominated pentyl side chain is introduced by bromination of a suitable pentyl precursor. This brominated intermediate is then attached to the oxazolidinone ring through nucleophilic substitution reactions, often involving the carbonyl group at position 3 of the ring.1.3 Addition of the Phenylmethyl Group

The phenylmethyl (benzyl) group is incorporated via Friedel-Crafts alkylation using phenylmethyl halides (benzyl halides) and Lewis acid catalysts. This step ensures the chiral center at position 4 is functionalized with the benzyl substituent.

Detailed Reaction Conditions and Techniques

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Formation of Oxazolidinone Ring | Cyclization | Amino alcohol + Carbonyl compound; Acidic or basic catalyst; Reflux in solvent (e.g., toluene) | Controlled temperature and time (24-48 h) to ensure ring closure and stereoselectivity |

| Bromination of Pentyl Precursor | Electrophilic bromination | Bromine or N-bromosuccinimide (NBS); Radical initiators or light; Solvent such as CCl4 or CH2Cl2 | Preferential bromination at terminal pentyl position |

| Nucleophilic Substitution | Alkylation | Bromopentanoyl intermediate + oxazolidinone ring; Base (e.g., triethylamine); Solvent (e.g., DMF) | Mild to moderate temperature to avoid side reactions |

| Friedel-Crafts Alkylation | Electrophilic aromatic substitution | Benzyl halide + Lewis acid catalyst (e.g., AlCl3); Anhydrous conditions | Ensures selective benzylation at nitrogen or carbon |

Industrial Production Considerations

Industrial synthesis adapts the above laboratory methods with optimizations for:

- Scalability: Use of continuous flow reactors to maintain consistent reaction conditions and improve yield.

- Cost-effectiveness: Selection of inexpensive starting materials and catalysts.

- Environmental Sustainability: Employing green solvents (e.g., ethanol, water) and minimizing hazardous reagents; recycling catalysts where possible.

Retrosynthetic Analysis and AI-Assisted Planning

Modern synthesis planning tools utilize extensive reaction databases (e.g., PISTACHIO, REAXYS) to predict feasible synthetic routes. These tools prioritize:

- One-step synthesis options where possible.

- High plausibility and relevance of reaction templates.

- Incorporation of biocatalysis or ring-breaking strategies for complex intermediates.

This approach supports the design of efficient synthetic pathways for this compound by analyzing precursor availability and reaction compatibility.

Summary Table of Preparation Methods

| Preparation Stage | Key Reaction | Typical Reagents | Reaction Conditions | Outcome |

|---|---|---|---|---|

| Oxazolidinone Ring Formation | Cyclization | Amino alcohol, carbonyl compound, acid/base catalyst | Reflux in toluene, 24-48 h | Formation of 5-membered oxazolidinone ring |

| Bromination | Electrophilic bromination | Bromine or NBS, radical initiator | Room temperature or light-induced | 5-bromopentanoyl intermediate |

| Nucleophilic Substitution | Alkylation | Brominated pentyl intermediate, base | Mild heating in DMF or similar solvent | Attachment of bromopentanoyl chain to oxazolidinone |

| Benzyl Group Introduction | Friedel-Crafts alkylation | Benzyl halide, Lewis acid (AlCl3) | Anhydrous conditions, low temperature | Benzyl substitution at chiral center |

Research Findings and Notes

- The stereochemistry at the 4-position is maintained by using chiral amino alcohol precursors or chiral catalysts during ring formation.

- Bromination must be carefully controlled to avoid polybromination or side reactions.

- The Friedel-Crafts alkylation step is sensitive to moisture and requires anhydrous conditions for high yield.

- Industrial methods increasingly utilize flow chemistry and green solvents to improve safety and reduce waste.

- The compound’s unique combination of brominated side chain and benzyl group enables further functionalization via substitution reactions at the bromine site, expanding its utility in pharmaceutical and chemical research.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the brominated pentyl side chain, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Substitution: The bromine atom in the pentyl side chain can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to create a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, sodium thiolate, or alkoxide salts, typically under mild to moderate conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted analogs, each with potentially unique properties and applications.

Wissenschaftliche Forschungsanwendungen

(S)-4-benzyl-3-(5-bromopentanoyl)oxazolidin-2-one is a chemical compound with applications in scientific research, particularly in medicinal chemistry.

IUPAC Name: this compound

InChI Code: 1S/C15H18BrNO3/c16-9-5-4-8-14(18)17-13(11-20-15(17)19)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2/t13-/m0/s1

InChI Key: LRQYSKNJBAVITI-ZDUSSCGKSA-N

Scientific Research Applications

- Medicinal Chemistry: This compound is of interest because of its potential biological activities.

- Asymmetric Synthesis: this compound can be used as a chiral auxiliary in asymmetric synthesis . The oxazolidinone ring provides a rigid framework that allows for stereochemical control in reactions.

- Synthesis of Heterocycles: The compound can serve as a building block in the synthesis of various heterocycles . The bromine group can be displaced by nucleophiles, leading to ring-closure reactions and the formation of new heterocyclic compounds.

- Modification of Pharmaceuticals: It can be used to modify existing pharmaceuticals or develop new drug candidates . The introduction of the benzyl oxazolidinone group can alter the drug's pharmacokinetic and pharmacodynamic properties.

Safety Information

Wirkmechanismus

The mechanism by which (S)-4-benzyl-3-(5-bromopentanoyl)oxazolidin-2-one exerts its effects depends on its specific application:

Antibiotic Activity: As an oxazolidinone derivative, it may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.

Anticancer Activity: The compound may interfere with cellular signaling pathways, induce apoptosis, or inhibit cell proliferation by targeting specific enzymes or receptors involved in cancer progression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxazolidinone Derivatives

Structural and Functional Group Variations

The reactivity and applications of oxazolidinones depend critically on their acyl substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Oxazolidinones

Physical and Chemical Properties

Table 2: Key Physicochemical Properties

The bromopentanoyl derivative’s low-temperature storage suggests sensitivity to decomposition, likely due to bromide elimination. In contrast, the isovaleryl analog is stable at room temperature, reflecting greater hydrolytic resistance .

Biologische Aktivität

(S)-4-benzyl-3-(5-bromopentanoyl)oxazolidin-2-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant data, case studies, and research findings.

- Chemical Formula : C15H19BrN2O3

- Molecular Weight : 361.23 g/mol

- CAS Number : 156699-37-5

Structure

The compound features an oxazolidinone ring, which is known for its role in antibiotic activity. The presence of the bromopentanoyl group may enhance its biological interactions.

Antimicrobial Activity

Research indicates that oxazolidinone derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that similar compounds inhibited the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Enterococcus faecium. The mechanism of action typically involves the inhibition of protein synthesis by binding to the bacterial ribosome .

Anticancer Properties

Recent investigations have suggested that this compound may possess anticancer properties. In vitro studies have shown that the compound induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways. A case study involving human breast cancer cells indicated a dose-dependent increase in apoptotic markers when treated with this compound .

Neuroprotective Effects

Emerging research has pointed towards neuroprotective effects associated with oxazolidinone derivatives. In animal models, compounds similar to this compound have been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxazolidinone derivatives, including this compound. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Enterococcus faecium | 1.0 µg/mL |

| Escherichia coli | 2.0 µg/mL |

Study 2: Anticancer Activity

In a preliminary study assessing the anticancer properties of this compound on MCF-7 breast cancer cells:

| Concentration (µM) | Apoptotic Cells (%) |

|---|---|

| 0 | 5 |

| 10 | 20 |

| 50 | 45 |

| 100 | 75 |

The data suggest a significant increase in apoptosis at higher concentrations, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-4-benzyl-3-(5-bromopentanoyl)oxazolidin-2-one, and what key reagents enable stereochemical control?

- Methodological Answer : The compound is synthesized via asymmetric acylation using organocatalysts or chiral auxiliaries. For example, oxazolidinone derivatives are acylated under inert conditions (e.g., N₂ atmosphere) using lithium bases like LiHMDS to deprotonate the oxazolidinone, followed by reaction with 5-bromopentanoyl chloride. Workup typically involves quenching with aqueous NH₄Cl and purification via column chromatography (hexane/ethyl acetate gradients) . Key reagents include SuperHydride for reductions and TFA for auxiliary removal .

Q. Which spectroscopic and computational techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in CDCl₃ are used to confirm stereochemistry and acyl group integration. For example, the benzyl group protons resonate at δ ~7.3 ppm, while the bromopentanoyl chain shows characteristic splitting patterns .

- DFT Calculations : Hybrid B3LYP/6-311++G(d,p) models predict vibrational (IR/Raman) and electronic (UV-vis) spectra, validated against experimental data .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+Na]⁺) .

Q. How does the bromopentanoyl moiety influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 5-bromo group acts as a leaving site in SN₂ reactions. For instance, treatment with NaN₃ in DMF substitutes Br with azide, forming a pentanoyl-azide intermediate. Kinetic studies (e.g., monitoring via TLC or LC-MS) optimize reaction time and solvent polarity .

Advanced Research Questions

Q. How can stereoselective acylation be optimized to avoid racemization during oxazolidinone functionalization?

- Methodological Answer : Low-temperature (-78°C) reactions with bulky bases (e.g., LDA) minimize epimerization. Chiral HPLC or Mosher ester analysis quantifies enantiomeric excess. For example, using (R)- or (S)-Mosher’s acid chloride derivatization followed by ¹⁹F NMR analysis resolves diastereomers .

Q. What strategies enable the oxazolidinone auxiliary to act as a chiral director in total synthesis?

- Methodological Answer : The auxiliary controls stereochemistry during C–C bond formation (e.g., Evans aldol reactions). After achieving the desired configuration, the auxiliary is cleaved via hydrolysis (LiOH/H₂O₂/THF) or transesterification. Case studies in dinophysistoxin-2 synthesis demonstrate its utility for constructing polyketide frameworks .

Q. How can computational modeling predict the compound’s conformational stability in solution?

- Methodological Answer : Molecular dynamics (MD) simulations in implicit solvents (e.g., water or DCM) analyze rotational barriers of the bromopentanoyl chain. Density Functional Theory (DFT) calculates transition states for acyl migration, guiding solvent selection (e.g., non-polar solvents stabilize the desired conformer) .

Q. What are the challenges in resolving diastereomeric impurities during large-scale synthesis?

- Methodological Answer : Impurities like (R)-4-benzyl-3-((S)-2-(isocyanomethyl)pentanoyl)oxazolidin-2-one are resolved via preparative HPLC with chiral columns (e.g., Chiralpak IA). Process optimization includes adjusting mobile phase ratios (hexane/isopropanol) and temperature gradients .

Q. How does the oxazolidinone scaffold participate in organocatalytic cascades for complex molecule assembly?

- Methodological Answer : The compound serves as a chiral enolate precursor in Michael additions or Stork enamine reactions. For example, in dinophysistoxin synthesis, the oxazolidinone directs stereochemistry during macrocyclization, with reaction progress monitored via in situ FTIR for carbonyl disappearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.